N-(3,4-dimethylphenyl)-2-(2-thienyl)nicotinamide
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Description
N-(3,4-dimethylphenyl)-2-(2-thienyl)nicotinamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of nicotinamide derivatives that have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Scientific Research Applications
Antibacterial Activity
This compound is a derivative of triazolo[4,3-a]pyrazine and has shown promising antibacterial activity. It has been found to be effective against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the synthesized compounds exhibited superior antibacterial activities, which were comparable to the first-line antibacterial agent ampicillin .
Anticancer Activity
Triazolo[4,3-a]pyrazine derivatives, including this compound, have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown promising cytotoxic activity against various human cancer cell lines . These compounds have also demonstrated proper selectivity against normal and cytotoxic cancerous cell lines .
Use in Medicinal Chemistry
These heterocycles have been used in medicinal chemistry for various purposes, such as c-Met inhibition or GABA A modulating activity . They have also been used as structural units of polymers .
Use as Fluorescent Probes
Triazolo[4,3-a]pyrazine derivatives have been used as fluorescent probes . These compounds can be used to detect or measure biological processes or the presence of other molecules.
properties
IUPAC Name |
ethyl 2-[[2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-2-31-21(29)16-10-6-7-11-17(16)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSFTONEUAFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
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